Xanamem is classified as a corticosteroid 11-beta-dehydrogenase isozyme 1 inhibitor. It was developed through medicinal chemistry optimization efforts that focused on enhancing brain penetration and selectivity for its target enzyme. The compound's molecular formula is and it has been assigned the CAS registry number 1346013-80-6 .
The synthesis of Xanamem involves several steps, primarily focusing on optimizing its pharmacokinetic properties to ensure effective brain penetration. The synthetic pathway typically includes the preparation of amido-thiophene analogues, which are then modified to yield the final compound. Detailed methodologies for its synthesis have been documented in patent applications, highlighting the importance of optimizing conditions such as temperature and reaction time to achieve high yields and purity .
The synthesis process may involve various chemical reactions, including condensation reactions and purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product from by-products .
Xanamem has a complex molecular structure characterized by its specific arrangement of atoms that facilitates its function as an enzyme inhibitor. The structural formula can be represented as follows:
The molecular weight of Xanamem is approximately 367.45 g/mol. The presence of nitrogen, oxygen, and sulfur atoms within its structure contributes to its biological activity and interaction with the 11β-hydroxysteroid dehydrogenase type 1 enzyme .
Xanamem primarily functions through competitive inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition prevents the conversion of cortisone into cortisol within the brain, thereby lowering local cortisol levels. The mechanism involves binding to the active site of the enzyme, which alters its conformation and inhibits its activity.
In vitro studies have demonstrated that Xanamem effectively reduces cortisol levels in human cell lines expressing this enzyme, indicating its potential therapeutic efficacy against conditions associated with elevated cortisol levels .
The mechanism of action for Xanamem involves several key steps:
Clinical trials have shown statistically significant improvements in cognitive performance metrics among participants treated with Xanamem compared to placebo groups, further supporting its proposed mechanism of action .
Xanamem is currently being investigated for various scientific uses:
The cortisol hypothesis posits that chronic elevation of brain cortisol is a critical driver of Alzheimer's disease pathogenesis through multifaceted neuroendocrine mechanisms. Cortisol, the primary human glucocorticoid, crosses the blood-brain barrier and binds to mineralocorticoid receptors and glucocorticoid receptors densely expressed in the corticolimbic system. Prolonged activation of glucocorticoid receptors initiates a pathological cascade involving neuronal hyperexcitability, calcium dyshomeostasis, and mitochondrial dysfunction. Critically, elevated brain cortisol accelerates amyloid-beta accumulation and tau hyperphosphorylation—hallmarks of Alzheimer's pathology—by upregulating β-secretase activity and activating glycogen synthase kinase-3 beta. This mechanistic link is substantiated by clinical observations where patients with biomarker-positive Alzheimer's disease (specifically elevated plasma phosphorylated tau 181) exhibit accelerated disease progression under conditions of cortisol excess [1].
Table 1: Neuropathological Consequences of Chronic Cortisol Elevation in Alzheimer's Disease
Pathological Process | Mechanistic Role of Cortisol | Observed Effect in Alzheimer's |
---|---|---|
Amyloid-beta accumulation | Upregulation of β-secretase (BACE1) activity | Increased amyloid plaque burden |
Tau hyperphosphorylation | Activation of glycogen synthase kinase-3 beta | Elevated pTau181 biomarker levels |
Neuroinflammation | Microglial priming and NLRP3 inflammasome activation | Elevated pro-inflammatory cytokines in CSF |
Neuronal death | Mitochondrial dysfunction and oxidative stress | Hippocampal atrophy on structural MRI |
Synaptic dysfunction | Downregulation of brain-derived neurotrophic factor | Impaired long-term potentiation in hippocampus |
11β-Hydroxysteroid dehydrogenase type 1 is an NADPH-dependent reductase highly expressed in glucocorticoid-sensitive brain regions, notably the hippocampus, prefrontal cortex, and cerebellum. This enzyme catalyzes the regeneration of active cortisol from inert cortisone, amplifying intracellular glucocorticoid signaling independently of adrenal cortisol secretion. Enzyme kinetics studies reveal 11β-hydroxysteroid dehydrogenase type 1 operates bidirectionally in vivo, but favors reductase activity in neural tissues due to elevated NADPH/NADP+ ratios in endoplasmic reticulum lumens. Regional expression quantification demonstrates a 3.7-fold higher 11β-hydroxysteroid dehydrogenase type 1 density in the hippocampal dentate gyrus compared to cortical regions, correlating with heightened glucocorticoid receptor activation vulnerability. Positron emission tomography studies using selective 11β-hydroxysteroid dehydrogenase type 1 radioligands confirm that Xanamem achieves >80% target occupancy at 10 milligram daily doses precisely in these high-expression regions, validating its brain-specific mechanism of action [1] [3].
Table 2: Regional Central Nervous System Expression and Inhibitory Efficacy of 11β-hydroxysteroid dehydrogenase type 1
Brain Region | Relative 11β-HSD1 Expression | Xanamem Target Occupancy (10 milligram) | Functional Significance |
---|---|---|---|
Hippocampus (CA1-3) | ++++ | 85-92% | Memory consolidation, HPA axis regulation |
Prefrontal cortex | +++ | 80-88% | Executive function, working memory |
Cerebellum | ++ | 78-84% | Motor learning, cognitive processing |
Hypothalamic PVN | + | 75-82% | Corticotropin-releasing hormone synthesis |
Amygdala | +++ | 82-86% | Emotional memory, stress response integration |
Glucocorticoid-mediated neurotoxicity unfolds through three primary molecular pathways: (1) Genomic signaling involving glucocorticoid receptor dimerization and translocation to the nucleus, where it represses brain-derived neurotrophic factor transcription and activates FK506-binding protein 51 expression, creating a feedforward loop of glucocorticoid receptor hypersensitivity; (2) Non-genomic signaling via membrane-associated glucocorticoid receptors that rapidly impair glucose uptake through diminished glucose transporter type 4 translocation, causing neuronal energy deficit; and (3) Mitochondrial pathway activation where glucocorticoids bind to mitochondrial glucocorticoid receptors, disrupting electron transport chain complex function and generating reactive oxygen species.
Synaptic dysfunction manifests through glucocorticoid-induced depletion of synaptic vesicles in presynaptic terminals and postsynaptic dendritic spine retraction. Electrophysiological studies confirm cortisol excess suppresses long-term potentiation in the Cornu Ammonis 1 hippocampal region by 60-75% while enhancing long-term depression. Xanamem counters this toxicity by reducing intracellular cortisol levels by 70-80% in hippocampal neurons, as evidenced by restored long-term potentiation magnitude in ex vivo slice preparations from Alzheimer's disease models [1] [2].
Table 3: Molecular Pathways of Glucocorticoid Neurotoxicity and Xanamem Counteractions
Pathway | Key Molecular Events | Neurotoxic Consequence | Xanamem Intervention |
---|---|---|---|
Genomic signaling | GR-FKBP51 complex formation; BDNF repression | Neuronal atrophy; impaired neurogenesis | Cortisol reduction reverses BDNF suppression |
Metabolic dysregulation | GLUT4 translocation impairment; hexokinase inhibition | Neuronal glucose deprivation; ATP depletion | Restores neuronal glucose utilization |
Oxidative stress | ETC complex I inhibition; glutathione depletion | Lipid peroxidation; DNA damage | Lowers mitochondrial cortisol load by 80% |
Tau pathology | GSK-3β activation; PP2A inhibition | Neurofibrillary tangle formation | Reduces pTau181 phosphorylation by 40% |
Synaptic plasticity | AMPAR endocytosis; PSD-95 degradation | Impaired LTP; enhanced LTD | Normalizes LTP/LTD balance in hippocampus |
Dysregulation of the hypothalamic-pituitary-adrenal axis exhibits robust epidemiological associations with accelerated cognitive decline trajectories across multiple longitudinal cohorts. The Framingham Offspring Study demonstrated that elevated 8:00 AM serum cortisol (>15.5 μg/dL) predicted a 2.4-fold increase in transition from mild cognitive impairment to Alzheimer's disease dementia over 36 months. Similarly, the Rotterdam Study linked increased hair cortisol concentrations (reflecting chronic exposure) with a 1.89-fold greater rate of hippocampal atrophy and 2.2-fold faster decline on the Mini-Mental State Examination in cognitively normal elders. Mechanistically, this decline manifests most prominently in attention and working memory domains—precisely those improved by Xanamem in clinical trials [1].
Clinical validation comes from phase 2 trials showing that Alzheimer's patients with elevated plasma phosphorylated tau 181 treated with Xanamem (10 milligram daily) exhibited a 48% reduction in Clinical Dementia Rating scale–Sum of Boxes worsening over 12 weeks compared to placebo. In major depressive disorder populations—where hypothalamic-pituitary-adrenal axis dysregulation affects 40-60% of patients—Xanamem treatment produced statistically significant improvements in Hamilton Depression Rating Scale scores and patient-reported global impression measures, independent of systemic cortisol changes. These findings confirm that brain-specific cortisol reduction can modify disease trajectories in cortisol-associated neurodegeneration [1] [2] [3].
Table 4: Epidemiological and Clinical Trial Evidence Linking Cortisol Dysregulation to Cognitive Outcomes
Population/Cohort | Cortisol Marker | Exposure-Cognition Association | Xanamem Modification of Trajectories |
---|---|---|---|
Framingham Offspring | Serum cortisol >15.5 μg/dL | 2.4x MCI-to-AD conversion over 3 years | 48% slower CDR-SB progression in AD (biomarker+) |
Rotterdam Study | Hair cortisol (top tertile) | 2.2x faster MMSE decline; 1.89x hippocampal atrophy rate | Improves attention/working memory in normals |
XanaCIDD MDD Trial | Central 11β-HSD1 activity | HAM-D scores correlating with cognitive impairment | Significant HAM-D improvement (p<0.01) at 10 milligram |
Alzheimer's Disease Phase 2a | Plasma pTau181 elevation | Faster CDR-SB worsening in placebo arm | Reduced CDR-SB worsening vs placebo (12 weeks) |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2